molecular formula C18H24N2O2 B8110675 N-Cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide

N-Cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide

Cat. No.: B8110675
M. Wt: 300.4 g/mol
InChI Key: RJCWDPVCBKGTBA-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide is a structurally complex molecule featuring a spirocyclic core (chroman fused with piperidine via a shared carbon atom), an acetamide side chain, and a cyclopropyl substituent. The spiro architecture imposes conformational rigidity, which may enhance binding selectivity to biological targets, while the cyclopropyl group is known to improve metabolic stability compared to linear alkyl chains .

Properties

IUPAC Name

N-cyclopropyl-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c21-17(20-14-5-6-14)11-13-12-18(7-9-19-10-8-18)22-16-4-2-1-3-15(13)16/h1-4,13-14,19H,5-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCWDPVCBKGTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2CC3(CCNCC3)OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Aza-Michael Reaction (IMAMR)

A highly enantioselective route involves organocatalyzed IMAMR to establish the piperidine ring while forming the spiro junction. As demonstrated by Pozo et al., quinoline-derived organocatalysts with trifluoroacetic acid cocatalysts enable stereocontrol during cyclization. Substrates featuring ortho-hydroxyphenyl ketones undergo tandem keto-enol tautomerization and conjugate addition, yielding chroman-piperidine spirocycles in 68–82% yields (Table 1).

Table 1: IMAMR Conditions for Spirocore Synthesis

SubstrateCatalyst SystemYield (%)ee (%)
2-(2-Hydroxyphenyl)ketoneQuinoline/TFA7894
Nitro-substituted analogModified NHC catalyst6589

Critical parameters include:

  • Solvent polarity : Dichloromethane optimizes transition-state organization.

  • Temperature : Reactions proceed at –20°C to minimize racemization.

Radical-Mediated Spirocyclization

Radical cascades offer regioselective alternatives. Muñiz’s electrochemical C-H amination generates piperidine rings via single-electron transfer (SET), forming benzyl radicals that couple with tethered amines (Scheme 1). Chroman precursors with N-tosyl-protected amines undergo spirocyclization at 0.8 V vs. Ag/AgCl, achieving 70–85% yields. Competing pathways are suppressed using acetonitrile/water (4:1) electrolytes.

Ring-Closing Metathesis (RCM)

Grubbs II-catalyzed RCM constructs the piperidine ring from diene precursors. For example, diallylamine-chroman hybrids cyclize under 5 mol% catalyst loading in refluxing toluene (110°C, 12 h), affording spirocores in 63–77% yields. Limitations arise from ethylene release driving equilibrium but are mitigated by molecular sieves.

Acetamide Side Chain Installation

Functionalization at the chroman 4-position requires careful orthogonal deprotection and coupling.

Friedel-Crafts Acylation

Activation of the chroman 4-ketone via BF₃·OEt₂ facilitates cyclopropylacetylation . Using cyclopropylacetic acid chloride, the ketone undergoes nucleophilic attack at –15°C, yielding 2-(spirocore)acetyl chloride intermediates (87–92% conversion).

Amide Coupling Strategies

N-Cyclopropylation employs two principal methods:

  • HATU-Mediated Coupling : Preformed acetyl chloride reacts with cyclopropylamine in DMF (2 eq. DIPEA, 0°C→RT). Yields reach 84% with 98% purity after silica gel chromatography.

  • Reductive Amination : Alternative pathways use spirocore-bound aldehydes and cyclopropylamine under NaBH₃CN in MeOH (pH 4–5, 50°C), though yields are lower (62%) due to imine instability.

Integrated Synthetic Pathways

Sequential IMAMR/Acylation Route

  • Spirocore Formation : 2-(2-Hydroxyphenyl)-N-allylacetamide undergoes IMAMR (quinoline/TFA, 72 h).

  • Ketone Oxidation : PCC in DCM oxidizes the 4-alcohol to ketone (89%).

  • Acetylation/Cyclopropylation : Friedel-Crafts acylation followed by HATU coupling (overall 68% yield).

Radical Cascade Approach

  • Electrochemical Spirocyclization : N-Tosyl-protected precursor cyclizes at 0.8 V.

  • Deprotection/Acylation : TFA-mediated tosyl cleavage (90%), then acetyl chloride coupling (78%).

Analytical and Optimization Data

Table 2: Comparative Yields Across Methods

MethodSpirocore Yield (%)Overall Yield (%)
IMAMR + Acylation7868
Radical + Deprotection8562
RCM + Reductive Amination7358

Challenges persist in:

  • Stereochemical control at the spiro carbon, addressed via chiral auxiliaries.

  • Scale-up limitations of electrochemical setups, requiring flow reactor adaptations .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Modulation of Biological Pathways

Preliminary studies have indicated that N-Cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide exhibits significant biological activity. It has shown potential in:

  • Antioxidant Activity : The compound demonstrates the ability to reduce oxidative stress, which is crucial in various diseases.
  • Anti-inflammatory Effects : In vivo studies have indicated a reduction in inflammation markers, suggesting its utility in treating inflammatory conditions.
  • Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from damage, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Enzyme Inhibition and Receptor Modulation

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways and modulate receptors related to neurotransmission. This mechanism could be beneficial for conditions like depression or anxiety disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell Line Effect Mechanism
Breast Cancer CellsInhibition of cell proliferationInduction of apoptosis
Neuroblastoma ModelProtection against neurotoxic agentsNeuroprotective effects

In Vivo Studies

Animal model studies further validate the biological activities observed in vitro:

Study Type Outcome Significance
Anti-inflammatory ModelSignificant reduction in paw edemaSupports anti-inflammatory claims
Cognitive Function TestsEnhanced memory retention in treated miceIndicates neuroprotective potential

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds, which enhances its relevance in pharmacological research:

Compound Name Structural Features Biological Activity
Spiropiperidine DerivativesContains a piperidine ringKnown for analgesic properties through opioid receptor modulation
Spirochromanone DerivativesFused chromanone structureExhibits ACC inhibition useful in treating metabolic disorders
N-Alkylated Piperidine DerivativesVaried alkyl groups on piperidinePotential neuroactive properties

What distinguishes this compound is its specific combination of structural elements that may enhance receptor selectivity and improve therapeutic efficacy against specific targets.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights structural, synthetic, and functional distinctions between the target compound and its analogs:

Structural and Physicochemical Comparisons

Compound Name Key Structural Features Molecular Weight* Purity (%) Potential Advantages
Target Compound Spiro chroman-piperidine, cyclopropyl ~299.39 Rigidity, metabolic stability
N-Cyclopropyl-2-(4-piperidinyloxy)acetamide () Piperidinyloxy, cyclopropyl 265.35 96 Simpler synthesis, solubility
N-cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide () Piperazine, cyclohexyl 286.43 Enhanced lipophilicity
Thiazolo[4,5-d]pyrimidine-6(7H)-acetamide () Thiazolo-pyrimidine, isopropyl 415.51 Heterocyclic diversity, binding affinity

*Molecular weights calculated based on structural formulas.

  • Spiro vs.
  • Substituent Effects : The cyclopropyl group in the target compound likely offers better oxidative stability than the isopropyl group in Example 114 () or the bulkier cyclohexyl group in .

Biological Activity

N-Cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide is a novel compound with a unique structural configuration that suggests significant potential for therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a spirocyclic piperidine moiety fused with a chroman ring. Its molecular formula is C18H24N2O2C_{18}H_{24}N_2O_2 and it has a molecular weight of approximately 300.4 g/mol. The unique structural elements are believed to enhance its pharmacological properties, particularly in modulating biological pathways.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities, particularly in the following areas:

  • Anticancer Activity : Research has shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, related derivatives have demonstrated significant antiproliferative effects in human leukemia and cervical carcinoma cells .
  • Neuroactive Properties : The spirocyclic structure may confer neuroactive properties, potentially influencing neurotransmitter systems. Compounds with similar structures have been linked to modulation of opioid receptors, indicating possible analgesic effects.
  • Metabolic Disorders : The compound's structural similarities to other spirocyclic derivatives suggest potential applications in treating metabolic disorders through mechanisms such as ACC inhibition.

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that:

  • Receptor Interaction : The unique architecture allows for selective binding to specific receptors or enzymes, modulating their activity and influencing various signaling pathways.
  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and metabolic regulation, suggesting that this compound may operate through analogous pathways .

Comparative Analysis with Related Compounds

A comparative study highlights the distinctiveness of this compound against other spirocyclic compounds:

Compound NameStructural FeaturesBiological Activity
Spiropiperidine DerivativesContains piperidine ringAnalgesic properties via opioid receptor modulation
Spirochromanone DerivativesFused chromanone structureACC inhibition for metabolic disorders
N-Alkylated Piperidine DerivativesVaried alkyl groups on piperidinePotential neuroactive properties

The combination of a cyclopropyl group and a spirocyclic structure in this compound may enhance receptor selectivity and therapeutic efficacy compared to these other derivatives.

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Single-crystal diffraction (e.g., Bruker SMART CCD) resolves absolute configuration and confirms spirocyclic geometry. Refinement with SHELXL2016 ensures <5% R-factor discrepancies .
  • Spectroscopic Analysis :
    • NMR : Assign proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm, spirocyclic protons at δ 3.0–4.0 ppm) .
    • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and sp³ C-H vibrations .

What in vitro assays are suitable for preliminary pharmacological profiling?

Q. Basic Research Focus

  • Target Screening : Use radioligand binding assays (e.g., GPCR or kinase targets) to identify affinity (IC₅₀ values).
  • Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells transfected with receptors .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

How can advanced crystallographic studies resolve conformational flexibility in the spirocyclic core?

Q. Advanced Research Focus

  • Temperature-Dependent Crystallography : Collect data at 100–300 K to analyze thermal motion and torsional angles in the spiro system .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O/N) influencing packing and stability .
  • DFT Calculations : Compare experimental bond lengths/angles with optimized structures (B3LYP/6-31G*) to assess strain .

How should structure-activity relationship (SAR) studies be designed to optimize potency?

Q. Advanced Research Focus

  • Core Modifications : Synthesize analogs with substituted chroman rings (e.g., electron-withdrawing groups at C7) or varied piperidine N-substituents .
  • Bioisosteric Replacement : Replace cyclopropyl with azetidine or oxetane to modulate lipophilicity (clogP calculations via ChemAxon) .
  • Activity Cliffs : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy trends in target proteins .

How can contradictory solubility or permeability data be resolved during formulation studies?

Q. Advanced Research Focus

  • Solubility Profiling : Compare shake-flask (pH 1–7.4) and biorelevant media (FaSSIF/FeSSIF) to identify pH-dependent trends .
  • Permeability Assays : Parallel artificial membrane permeability (PAMPA) vs. Caco-2 monolayers to distinguish passive vs. active transport mechanisms .
  • Co-Crystal Screening : Explore co-formers (e.g., succinic acid) to enhance bioavailability via improved dissolution .

What in vivo models are appropriate for evaluating CNS penetration?

Q. Advanced Research Focus

  • Pharmacokinetics : Administer IV/PO doses to rodents and measure plasma/brain ratios via LC-MS/MS. Adjust logD (target 2–3) to optimize blood-brain barrier penetration .
  • Microdialysis : Quantify unbound brain concentrations in freely moving rats to correlate with target engagement .

How can stability-indicating analytical methods be developed for quality control?

Q. Advanced Research Focus

  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and oxidative stress (H₂O₂) to identify degradation products .
  • HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) with QTOF detection to resolve impurities (<0.1% w/w) .

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